
N'-Nitrosonornicotine
Vue d'ensemble
Description
N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) formed during the curing and processing of tobacco from its precursor alkaloid, nornicotine. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with evidence linking it to oral, esophageal, and pancreatic cancers in humans . NNN is structurally characterized by a pyrrolidine ring linked to a pyridine moiety, with a nitroso group (-NO) attached to the pyrrolidine nitrogen. Its carcinogenicity arises from metabolic activation, primarily via cytochrome P450 enzymes, leading to DNA adduct formation .
NNN is one of several TSNAs, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), N'-Nitrosoanatabine (NAT), and N'-Nitrosoanabasine (NAB). These compounds share structural similarities but differ in carcinogenic potency, metabolic pathways, and distribution in tobacco products. This article provides a detailed comparison of NNN with these analogs, supported by experimental data and mechanistic insights.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N'-Nitrosonornicotine is synthesized through the nitrosation of nornicotine. This process involves the conversion of nornicotine into its nitroso derivative by gaining a nitrosonium (N=O) group . The nitrosation reaction typically occurs under acidic conditions, which are present during the curing and processing of tobacco .
Industrial Production Methods
In the industrial setting, this compound is produced during the curing, aging, processing, and smoking of tobacco. The nitrosation of nornicotine can also occur in the acidic environment of the stomach in users of oral nicotine replacement therapies .
Analyse Des Réactions Chimiques
Thermal Decomposition Pathways
NNN undergoes distinct decomposition processes depending on atmospheric conditions:
Key findings:
-
Pyrolysis at 500–800°C under inert conditions favors 3-pyridinecarbonitrile (53% yield) and myosmine (22% yield) .
-
Oxidative degradation increases fragmentation products like CO₂ and water while reducing nornicotine formation .
Metabolic Activation via Cytochrome P450 Enzymes
NNN is bioactivated through hydroxylation, forming DNA-reactive intermediates:
Reaction Mechanism:
-
Hydroxylation : CYP450 enzymes catalyze 2'- or 5'-hydroxylation of NNN’s pyrrolidine ring.
-
2'-Hydroxylation (human-dominant pathway):
-
5'-Hydroxylation (rodent-dominant pathway):
-
Computational Insights (DFT Studies) :
Reaction Step | Free Energy Barrier (kcal/mol) | Enantiomer Preference |
---|---|---|
2'-Hydroxylation | 8.44 (S-NNN) | S-enantiomer |
5'-Hydroxylation | 7.99 (R-NNN) | R-enantiomer |
Diazohydroxide formation | 18.02–19.53 | No stereoselectivity |
-
The diazohydroxide intermediates alkylate DNA bases (e.g., guanine N7), forming pyridyloxobutyl (POB)-DNA adducts with activation barriers as low as 0.86 kcal/mol .
Endogenous Formation via Nitrosation
NNN forms endogenously from nicotine/nornicotine and nitrosating agents:
Key Reactions:
-
Nornicotine Nitrosation :
-
Myosmine Nitrosation :
Biological Relevance:
-
Nicotine patch users excrete NNN (0.53×10⁻³% of dose) due to endogenous nitrosation of nornicotine metabolites .
Stability and Degradation
Applications De Recherche Scientifique
Oral Cavity Carcinogenicity
NNN has been identified as a strong carcinogen specifically affecting the oral cavity. In a study involving F-344 rats, chronic exposure to (S)-NNN resulted in the development of numerous benign and malignant tumors in the oral cavity, highlighting its significant carcinogenic potential in smokeless tobacco users .
Table 1: Tumor Incidence in F-344 Rats Exposed to (S)-NNN
Mechanisms of Carcinogenicity
The carcinogenic effects of NNN are attributed to its metabolic activation leading to the formation of DNA adducts. Studies have shown that (S)-NNN is metabolized more efficiently than its enantiomer (R)-NNN, resulting in higher levels of pyridyloxobutyl (POB)–DNA adducts in tissues such as the esophagus and liver .
Endogenous Formation Studies
Recent research has indicated that NNN can form endogenously in individuals using nicotine replacement therapies, such as patches. A study showed that urinary biomarkers for NNN were detectable even after prolonged cessation of smoking, suggesting that nicotine metabolism can lead to the formation of this carcinogen .
Table 2: Urinary Biomarkers of NNN in Nicotine Patch Users
Time Point Post-Cessation | Average Total NNN Detected | Change from Baseline |
---|---|---|
Baseline | 100% | - |
24 Weeks | 78% | -22% |
Synergistic Effects with Viruses
Research indicates that NNN may interact synergistically with viruses such as herpes simplex virus (HSV), enhancing carcinogenic activity when both are present. This interaction underscores the complexity of cancer risk factors associated with smokeless tobacco use .
Antimutagenic Studies
Studies have explored potential protective agents against NNN's mutagenicity. For example, betel leaf extract has shown significant antimutagenic effects against NNN and related nitrosamines, suggesting a possible avenue for reducing cancer risk among tobacco users .
Regulatory Implications
Given the established carcinogenicity of NNN, there are calls for regulatory measures to limit its presence in tobacco products. The identification of (S)-NNN as a strong oral cavity carcinogen necessitates urgent action to reduce or eliminate it from smokeless tobacco formulations .
Mécanisme D'action
N'-Nitrosonornicotine exerts its effects through metabolic activation by cytochrome P450 enzymes, which hydroxylate the compound at specific positions on the 5-membered ring . The hydroxylated intermediates can then form DNA adducts, leading to mutations and cancer . The primary molecular targets include DNA bases, which are modified by the reactive intermediates formed during metabolism .
Comparaison Avec Des Composés Similaires
Structural Comparison
TSNAs are derived from tobacco alkaloids through nitrosation. Their structural differences influence reactivity and biological activity:
Compound | Core Structure | Key Functional Groups |
---|---|---|
N'-Nitrosonornicotine (NNN) | Pyrrolidine + pyridine | Nitroso group on pyrrolidine nitrogen |
NNK | Pyrrolidinone + pyridine | Methylnitrosamino ketone group |
NAT | Piperidine + pyridine | Nitroso group on piperidine nitrogen |
NAB | Piperidine + pyridine (longer chain) | Nitroso group on piperidine nitrogen |
NNN and NNK are the most studied TSNAs due to their prevalence and potency. NAT and NAB, though structurally analogous, lack robust carcinogenicity data .
Carcinogenic Potency
NNN exhibits moderate carcinogenic activity compared to NNK, which is a potent multi-organ carcinogen. Key findings from animal studies include:
Compound | Tumor Incidence (A/J mice) | Target Organs | Total Dose (mmol) |
---|---|---|---|
NNN | 1.2 lung tumors/animal | Lung, nasal cavity, liver | 0.12 |
NNK | 37.6 lung tumors/animal | Lung, liver, pancreas | 0.10 |
NNK's higher potency is attributed to its methylnitrosamino ketone group, which facilitates metabolic activation to DNA-alkylating agents. NNN requires α-hydroxylation for activation but produces fewer DNA adducts .
Metabolic Pathways
Both NNN and NNK undergo cytochrome P450-mediated metabolism, but their pathways diverge:
NNN :
- NNK: Dominant pathway: α-hydroxylation of the methylnitrosamino group (CYP2A13/2A6), generating methanediazohydroxide, a DNA-alkylating agent . Competing pathway: Carbonyl reduction to NNAL (a detoxified metabolite) .
NAT and NAB inhibit CYP2A13-mediated NNN metabolism, suggesting competitive interactions in vivo .
Occurrence in Tobacco Products
Concentrations vary widely depending on tobacco type and processing:
Compound | Dry Snuff (ppm) | Cigarette Tobacco (ppm) | Mainstream Smoke (µg/cigarette) |
---|---|---|---|
NNN | 3.5–77 | 0.22–7.0 | 0.24–3.7 |
NNK | 0.6–7.0 | 0.13–0.74 | 0.012–0.11 |
NAT | 0.8–44 | 0.44–3.2 | 0.33–4.6 |
NNN and NNK are enriched in sidestream smoke, contributing to environmental exposure . Electronic cigarettes contain 380-fold lower NNN levels than conventional cigarettes (0.00008–0.00043 µg/15 puffs) .
Biomarkers of Exposure
- Hemoglobin Adducts: NNN and NNK both form HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) adducts. Levels in snuff dippers (517 ± 538 fmol/g hemoglobin) exceed those in smokers (79.6 ± 189 fmol/g) .
- Urinary Metabolites: NNAL (NNK metabolite) and NNN-glucuronide are quantifiable in urine, with smokers showing 5–10× higher levels than nonsmokers .
Activité Biologique
N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) primarily found in smokeless tobacco products. It has garnered significant attention due to its carcinogenic properties, particularly in the development of oral and esophageal cancers. This article details the biological activity of NNN, including its carcinogenic mechanisms, metabolic pathways, and relevant case studies.
Carcinogenic Mechanisms
NNN is classified as a carcinogen due to its ability to form DNA adducts, which are critical in the initiation of cancer. The primary mechanism involves metabolic activation through cytochrome P450 enzymes, leading to the formation of pyridyloxobutyl (POB)–DNA adducts. These adducts can cause mutations and ultimately contribute to tumorigenesis.
Key Findings:
- DNA Adduct Formation : Studies have shown that (S)-NNN, the predominant enantiomer in tobacco products, forms significantly more POB–DNA adducts than its (R)-counterpart in rat models .
- Tumor Induction : Carcinogenicity studies in F-344 rats demonstrated that both (S)-NNN and racemic NNN induced tumors, particularly in the esophagus and oral cavity . Histopathological analysis confirmed the presence of squamous cell carcinoma and papilloma in treated rats .
Metabolic Pathways
NNN undergoes metabolic activation primarily via 2′-hydroxylation, resulting in the formation of reactive intermediates that bind to DNA. This process is dose-dependent, with lower doses showing higher metabolic efficiency in target tissues .
Table 1: Summary of Metabolic Activation Pathways for NNN
Pathway | Enzyme | Resulting Product |
---|---|---|
2′-Hydroxylation | Cytochrome P450 | POB–DNA adducts |
N-Oxidation | Cytochrome P450 | NNN-1-N-oxide |
Epidemiological Evidence
Epidemiological studies have linked NNN exposure to increased cancer risk among smokeless tobacco users. Notably, urinary levels of NNN metabolites have been associated with lung cancer risk in smokers . The relationship between NNN exposure and cancer incidence underscores the need for continued monitoring and regulation of TSNAs in tobacco products.
Case Studies
Several case studies have highlighted the biological activity of NNN:
- Animal Studies : In a study involving male F-344 rats, chronic exposure to (S)-NNN resulted in a high incidence of esophageal tumors. The study indicated that the oral cavity may also be a target tissue for NNN carcinogenicity .
- Human Studies : A molecular epidemiology study demonstrated that higher urinary levels of NNAL (a metabolite of NNK, another TSNA) were significantly associated with increased lung cancer risk among smokers. This suggests that similar mechanisms may be at play for NNN .
- Inhibition Studies : Research has shown that extracts from betel leaves can suppress the mutagenicity of both NNN and another TSNA, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), indicating potential avenues for chemoprevention .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N'-Nitrosonornicotine (NNN) in biological samples, and how are they validated?
- Methodology :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for NNN quantification due to its sensitivity (detection limits of 0.01–0.1 ng/mL) and specificity. Sample preparation involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate NNN from matrices like urine or plasma .
- Validation parameters include linearity (R² > 0.99), intra-/inter-day precision (<15% RSD), recovery efficiency (70–120%), and matrix effect evaluation to rule out ion suppression/enhancement .
- Reference standards must be isotopically labeled (e.g., NNN-d₄) to correct for analyte loss during processing .
Q. How does the metabolic activation of NNN contribute to its carcinogenic potential?
- Key Pathways :
- α-Hydroxylation : Cytochrome P450 enzymes (e.g., CYP2A6) catalyze hydroxylation at the pyrrolidine ring, generating reactive diazonium ions that form DNA adducts (e.g., O⁶-POB-dGuo), leading to mutations .
- N-Oxidation : Produces NNN-N-oxide, a less reactive metabolite, but this pathway is minor compared to α-hydroxylation .
- DNA Repair Disruption : NNN adducts inhibit base-excision repair proteins like OGG1, exacerbating genomic instability .
Q. What factors influence NNN formation during tobacco processing?
- Critical Variables :
- Nitrosating Agents : Nitrites (NO₂⁻) in curing agents react with nornicotine (a nicotine metabolite) under acidic conditions (pH 3–5) .
- Temperature and Humidity : Higher curing temperatures (>30°C) accelerate nitrosation kinetics .
- Tobacco pH : Acidic environments favor protonation of amines, enhancing nitrosation rates .
Advanced Research Questions
Q. How can experimental designs control for confounding variables in NNN carcinogenicity studies?
- Strategies :
- In Vitro/In Vivo Models : Use transgenic rodent models (e.g., CYP2A6-humanized mice) to mimic human metabolic activation .
- Dose-Response Relationships : Administer NNN at physiologically relevant doses (e.g., 0.1–10 ppm in drinking water) to avoid supra-physiological artifacts .
- Co-Exposure Studies : Evaluate interactions with other tobacco alkaloids (e.g., nicotine) or inhibitors (e.g., phenethyl isothiocyanate) to assess synergistic/antagonistic effects .
Q. What experimental strategies mitigate artifactual NNN formation during sample preparation?
- Preventive Measures :
- Refrigerated Processing : Store samples at ≤−20°C to inhibit enzymatic/non-enzymatic nitrosation .
- Nitrosation Inhibitors : Add ascorbic acid (1% w/v) or sulfamic acid to quench residual nitrites .
- pH Control : Adjust samples to pH > 8 using ammonium hydroxide to deprotonate amines and slow nitrosation .
Q. How can researchers resolve contradictions between epidemiological data and mechanistic studies on NNN’s organ specificity?
- Analytical Approaches :
- Meta-Analysis : Pool data from cohort studies (e.g., oral/esophageal cancer incidence in smokeless tobacco users) and compare with mechanistic data on tissue-specific adduct formation .
- Biomarker Validation : Use total NNN (free + glucuronidated) in urine as a surrogate for systemic exposure, correlating with tissue-specific DNA adduct levels .
- Kinetic Modeling : Incorporate physiologically based pharmacokinetic (PBPK) models to predict organ-specific NNN bioavailability .
Q. Data Contradictions and Resolution
Q. Why do studies report conflicting NNN levels in similar tobacco products?
- Sources of Variability :
- Geographic Differences : Nitrosamine levels vary by regional curing practices (e.g., fire-cured vs. air-cured tobacco) .
- Analytical Heterogeneity : Discrepancies in extraction efficiency (e.g., SPE vs. LLE) or calibration standards (e.g., purity of reference materials) .
- Sample Aging : Prolonged storage can degrade NNN or promote artifactual formation, depending on preservatives used .
Q. Methodological Recommendations
- For Biomarker Studies : Use isotope-dilution LC-MS/MS with rigorous validation to minimize false positives/negatives .
- For Carcinogenesis Models : Prioritize in vivo studies with longitudinal biomarker monitoring to capture chronic exposure effects .
- For Risk Assessment : Apply EFSA’s margin of exposure (MOE) framework, using BMDL₁₀ (benchmark dose lower confidence limit) from rodent bioassays .
Propriétés
IUPAC Name |
3-(1-nitrosopyrrolidin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860182 | |
Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80508-23-2, 84237-38-7, 16543-55-8 | |
Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosonornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-Nitrosonornicotine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.